molecular formula C4H6ClN3S B13147955 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine

5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine

Cat. No.: B13147955
M. Wt: 163.63 g/mol
InChI Key: QDFCFDHWLHCMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 1,3,4-thiadiazole-2-amine with N-chlorosuccinimide in a solvent such as carbon tetrachloride at room temperature. The reaction is usually carried out under stirring conditions for a few hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium thiocyanate can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. The compound’s structure allows it to interact with various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,3,4-thiadiazol-2-amine
  • N,N-Dimethyl-1,3,4-thiadiazol-2-amine
  • 1,3,4-Thiadiazole derivatives

Uniqueness

5-Chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine is unique due to the presence of both chlorine and dimethylamine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C4H6ClN3S

Molecular Weight

163.63 g/mol

IUPAC Name

5-chloro-N,N-dimethyl-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C4H6ClN3S/c1-8(2)4-7-6-3(5)9-4/h1-2H3

InChI Key

QDFCFDHWLHCMFQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NN=C(S1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.